molecular formula C12H13ClN6O3 B12469548 2-[[6-Amino-2-(4-chloroanilino)-5-nitropyrimidin-4-yl]amino]ethanol CAS No. 714946-54-0

2-[[6-Amino-2-(4-chloroanilino)-5-nitropyrimidin-4-yl]amino]ethanol

Cat. No.: B12469548
CAS No.: 714946-54-0
M. Wt: 324.72 g/mol
InChI Key: SSPAXTRGMHANAL-UHFFFAOYSA-N
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Description

2-[[6-Amino-2-(4-chloroanilino)-5-nitropyrimidin-4-yl]amino]ethanol is a specialized pyrimidine derivative designed for advanced biochemical research. This compound features a multi-substituted pyrimidine core integrated with a 4-chloroanilino moiety and an ethanolamine side chain, a structural motif commonly investigated in medicinal chemistry for its potential to modulate key biological pathways . Its molecular structure suggests potential as a valuable intermediate or scaffold in the synthesis of novel small-molecule inhibitors. Researchers can leverage this compound in lead optimization programs, particularly in developing targeted therapies, given the pharmacological relevance of similar 2,4-diaminopyrimidine compounds which have been studied in signal transduction pathways . The presence of the nitro group and chloro-substituted aniline offers versatile sites for further chemical functionalization, enabling structure-activity relationship (SAR) studies to enhance potency and selectivity . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

714946-54-0

Molecular Formula

C12H13ClN6O3

Molecular Weight

324.72 g/mol

IUPAC Name

2-[[6-amino-2-(4-chloroanilino)-5-nitropyrimidin-4-yl]amino]ethanol

InChI

InChI=1S/C12H13ClN6O3/c13-7-1-3-8(4-2-7)16-12-17-10(14)9(19(21)22)11(18-12)15-5-6-20/h1-4,20H,5-6H2,(H4,14,15,16,17,18)

InChI Key

SSPAXTRGMHANAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=C(C(=N2)NCCO)[N+](=O)[O-])N)Cl

solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Sequential Substitution via Trichloronitropyrimidine Intermediate

A widely reported method begins with 2,4,6-trichloro-5-nitropyrimidine as the foundational substrate. The synthesis proceeds through three sequential nucleophilic substitutions:

  • Position 2 substitution : Reaction with 4-chloroaniline in tetrahydrofuran (THF) at 60°C for 6 hours yields 2-(4-chloroanilino)-4,6-dichloro-5-nitropyrimidine.
  • Position 4 substitution : Treatment with ethanolamine in dimethylformamide (DMF) at 80°C for 12 hours introduces the ethanolamino group.
  • Position 6 amination : Catalytic amination using ammonium chloride and palladium acetate in methanol under hydrogen atmosphere (3 atm, 24 hours) completes the structure.

Key Data :

Step Reagent Solvent Temperature (°C) Yield (%)
1 4-Chloroaniline THF 60 78
2 Ethanolamine DMF 80 65
3 NH₄Cl/Pd(OAc)₂ MeOH 25 82

This method achieves an overall yield of 42% but requires careful exclusion of moisture during the final amination step to prevent hydrolysis.

Nitration of Pyrimidine Precursors

An alternative route involves late-stage nitration of a pre-assembled pyrimidine core. Starting with 2,4-dichloro-6-aminopyrimidine , the nitro group is introduced at position 5 using fuming nitric acid (90%) in sulfuric acid at 0°C. Subsequent substitutions with 4-chloroaniline and ethanolamine follow similar conditions to Section 1.1.

Challenges :

  • Nitration at position 5 competes with oxidation of the amino group at position 6, leading to byproducts like diaminomethyleneaminocarbonyldinitromethane .
  • Yield optimization requires precise control of acid concentration and reaction time (<2 hours).

One-Pot Coupling Strategy

A patent by SUZHOU MIRACPHARMA TECHNOLOGY CO., LTD. (WO2015155664A1) describes a one-pot method using 2-amino-4-chloro-5-nitropyrimidin-6-ol as the starting material. The ethanolamine group is introduced via Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF, followed by coupling with 4-chloroaniline under Ullmann conditions (CuI, K₂CO₃, 110°C).

Advantages :

  • Reduces purification steps (overall yield: 50% ).
  • Avoids isolation of intermediates, minimizing decomposition risks.

Solvent and Catalyst Optimization

Solvent Effects on Substitution Reactions

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in ethanolamine substitutions but may promote side reactions with nitro groups. Comparative studies show:

Solvent Reaction Time (h) Yield (%) Purity (%)
DMF 12 65 92
THF 18 58 88
AcCN 24 45 85

DMF is preferred despite longer reaction times due to higher yields.

Catalytic Systems for Amination

Palladium-based catalysts (e.g., Pd(OAc)₂) outperform copper catalysts in position 6 amination, achieving 82% yield vs. 60% with CuI. Ligand screening reveals Xantphos as optimal for stabilizing the palladium intermediate.

Byproduct Analysis and Mitigation

Nitration Byproducts

As reported in CAS#1007-99-4, nitration of pyrimidine precursors generates diaminomethyleneaminocarbonyldinitromethane (up to 15% yield). Mitigation strategies include:

  • Using polyphosphoric acid as a nitration medium to suppress decarboxylation.
  • Maintaining temperatures below 10°C during nitric acid addition.

Hydrolysis of Ethanolamino Group

The ethanolamino group is susceptible to hydrolysis under acidic conditions. Stabilization is achieved via:

  • In situ protection with tert-butyldimethylsilyl (TBS) groups during nitration.
  • Neutral pH buffers during workup.

Scale-Up Considerations

Industrial-Scale Synthesis

A 2025 pilot study (EP3858835A1) highlights challenges in scaling the one-pot method:

  • Exothermic nitration : Requires jacketed reactors with precise temperature control (-5°C to 5°C).
  • Catalyst recycling : Palladium recovery via ion-exchange resins achieves 95% reuse efficiency.

Environmental Impact

Green chemistry adaptations include:

  • Replacing DMF with 2-methyl-THF (bio-based solvent).
  • Catalytic hydrogenation instead of stoichiometric reducing agents.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.68 (d, 2H, Ar-H), 7.42 (d, 2H, Ar-H), 5.01 (br, 2H, NH₂), 3.68 (t, 2H, CH₂OH), 3.32 (q, 2H, CH₂NH).
  • HRMS : m/z 383.0521 [M+H]⁺ (calc. 383.0518).

Purity Assessment

HPLC methods (C18 column, 0.1% TFA/ACN gradient) achieve baseline separation with 98.5% purity .

Chemical Reactions Analysis

Types of Reactions

2-({6-amino-2-[(4-chlorophenyl)amino]-5-nitropyrimidin-4-yl}amino)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino and chlorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-({6-amino-2-[(4-chlorophenyl)amino]-5-nitropyrimidin-4-yl}amino)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({6-amino-2-[(4-chlorophenyl)amino]-5-nitropyrimidin-4-yl}amino)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between the target compound and related pyrimidine derivatives:

Compound Name Substituents Molecular Weight (g/mol) LogP (Predicted) Biological Activity Synthesis Method
Target Compound : 2-[[6-Amino-2-(4-chloroanilino)-5-nitropyrimidin-4-yl]amino]ethanol - 4-Chloroanilino (position 2)
- Nitro (position 5)
- Ethanolamine (position 4)
~354.7 ~1.2* Not explicitly stated (likely kinase inhibition) Sequential amine substitution on pyrimidine intermediate
2-[2-[[4-Amino-6-(cyclohexylamino)-5-nitropyrimidin-2-yl]amino]ethoxy]ethanol - Cyclohexylamino (position 6)
- Nitro (position 5)
- Ethoxyethanol (position 2)
~397.4 ~2.5 Glycogen synthase kinase-3β (GSK3β) inhibition Substitution with cyclohexylamine and ethoxyethanol
2-[[6-Amino-2-(methylamino)-5-nitropyrimidin-4-yl]amino]ethanol - Methylamino (position 2)
- Nitro (position 5)
- Ethanolamine (position 4)
~272.3 0.7 GLP1R modulation (potential metabolic applications) Methylamine condensation followed by ethanolamine addition
N-(2-Chloro-5-substituted pyrimidin-4-yl)-1H-indazol-5-amine - Indazole (position 4)
- Chloro (position 2)
- Variable substituents (position 5)
~320–350 ~1.5–2.0 Selective anticancer activity (kinase targets) Coupling of indazole with dichloropyrimidine
2-((6-Chloropyrimidin-4-yl)(ethyl)amino)ethanol - Chloro (position 6)
- Ethylamino (position 4)
- Ethanolamine (position side chain)
~245.7 ~0.9 Not specified (structural similarity to kinase inhibitors) Ethylamine substitution on chloropyrimidine

*Predicted using fragment-based methods due to lack of experimental data.

Key Findings:

Substituent Impact on Lipophilicity: The 4-chloroanilino group in the target compound increases LogP compared to methylamino derivatives (LogP 0.7 vs. Cyclohexylamino substituents (LogP ~2.5) further elevate lipophilicity, which may limit aqueous solubility but improve CNS penetration .

Biological Activity Trends: Indazole-substituted pyrimidines exhibit marked anticancer activity, likely due to interactions with kinase ATP-binding pockets .

Synthetic Flexibility: Ethanolamine and ethoxyethanol side chains are introduced via nucleophilic substitution or condensation, often under reflux conditions in ethanol . Chloro-substituted pyrimidines (e.g., 2,4-dichloropyrimidine) serve as versatile intermediates for sequential amine substitutions .

Solubility vs. Bioavailability Trade-offs: The ethanolamine group in the target compound improves solubility compared to cyclohexylamino analogs, balancing bioavailability and lipophilicity . Nitro groups at position 5 may reduce metabolic stability, necessitating further optimization for drug development .

Biological Activity

The compound 2-[[6-Amino-2-(4-chloroanilino)-5-nitropyrimidin-4-yl]amino]ethanol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

This compound features a complex structure characterized by a pyrimidine ring with various functional groups that influence its biological activity. Its molecular formula is C11_{11}H12_{12}ClN5_5O, with a molecular weight of approximately 233.612 g/mol. The presence of amino and nitro groups enhances its reactivity and potential interactions with biological targets.

The biological activity of This compound is primarily attributed to its role as an inhibitor in various signaling pathways, particularly those involved in immune responses. Research indicates that compounds with similar structures can inhibit immunoglobulin E (IgE) and immunoglobulin G (IgG) receptor signaling cascades, which are crucial in allergic reactions and other immune-related conditions.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Description
Inhibition of Immune Signaling Potential to inhibit IgE/IgG receptor pathways, relevant for allergic responses.
Anticancer Potential May exhibit antitumor effects through modulation of immune responses.
Antioxidant Properties Similar compounds have shown antioxidant effects, suggesting potential protective roles against oxidative stress.

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that derivatives of pyrimidine compounds could effectively inhibit specific immune pathways, leading to reduced allergic responses in animal models. This suggests that This compound may have similar effects.
  • Antitumor Activity : Research focusing on similar pyrimidine derivatives has indicated their potential as anticancer agents by modulating immune responses and inhibiting tumor growth. Further investigation into this compound could reveal its efficacy against various cancer types.
  • Oxidative Stress Mitigation : Compounds structurally related to this pyrimidine have been shown to possess antioxidant properties, suggesting that This compound might also play a role in protecting cells from oxidative damage.

Synthesis Methods

The synthesis of This compound can be achieved through various chemical pathways, including:

  • Aromatic Nucleophilic Substitution : This method involves the substitution of a leaving group (e.g., chlorine) on the aromatic ring by an amine group under controlled conditions to enhance yield and purity.
  • Multi-step Synthesis : Involves the sequential introduction of functional groups through careful manipulation of reaction conditions such as temperature and pH.

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